molecular formula C24H32O6 B138474 11-A-Hydroxy canrenone methyl ester CAS No. 192704-56-6

11-A-Hydroxy canrenone methyl ester

Cat. No.: B138474
CAS No.: 192704-56-6
M. Wt: 416.5 g/mol
InChI Key: ZYDNRZOTRVTMRC-IIYDDONESA-N
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Description

11-A-Hydroxy canrenone methyl ester is a chemical compound with the molecular formula C24H32O6. This compound is characterized by its white to off-white solid form and is slightly soluble in chloroform, DMSO, and methanol .

Mechanism of Action

Target of Action

The primary target of 11-A-Hydroxy canrenone methyl ester is the mineralocorticoid receptor (MR) . This compound is an intermediate used in the synthesis of Eplerenone , a selective antagonist of the MR . The MR plays a crucial role in regulating blood pressure and electrolyte balance .

Mode of Action

As an intermediate in the synthesis of Eplerenone, this compound shares a similar mode of action. Eplerenone selectively binds to the MR, inhibiting its action . This prevents the receptor from interacting with its natural ligand, aldosterone, thereby inhibiting the downstream effects of aldosterone .

Biochemical Pathways

The binding of this compound (via Eplerenone) to the MR affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the action of aldosterone, it prevents the reabsorption of sodium and water in the kidneys, which would otherwise lead to an increase in blood volume and blood pressure .

Pharmacokinetics

Eplerenone is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in both urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action result in the reduction of blood pressure . By inhibiting the action of aldosterone, it reduces the reabsorption of sodium and water in the kidneys, leading to a decrease in blood volume and blood pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its bioavailability and efficacy. Additionally, factors such as pH and temperature could potentially affect its stability .

Biochemical Analysis

Biochemical Properties

11-A-Hydroxy canrenone methyl ester plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of Eplerenone. It interacts with various enzymes and proteins during its synthesis and subsequent biochemical pathways. One of the key enzymes involved is the aldosterone synthase, which catalyzes the conversion of precursors to aldosterone. The interaction between this compound and aldosterone synthase is crucial for its role in inhibiting aldosterone production, thereby influencing blood pressure regulation and cardiovascular health .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the mineralocorticoid receptor (MR) signaling pathway, which plays a vital role in regulating electrolyte balance and blood pressure. By inhibiting the MR pathway, this compound can reduce the expression of genes involved in sodium retention and potassium excretion, thereby promoting diuresis and natriuresis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the mineralocorticoid receptor, preventing aldosterone from exerting its effects. This inhibition leads to a decrease in sodium reabsorption and an increase in potassium excretion in the kidneys. Additionally, this compound can modulate the expression of genes involved in inflammatory responses, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is known to be hygroscopic, meaning it can absorb moisture from the environment, which may affect its stability. Studies have shown that this compound remains stable under dry, room temperature conditions but may degrade when exposed to moisture. Long-term studies in vitro and in vivo have indicated that the compound can maintain its efficacy over extended periods, although its stability must be carefully monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits aldosterone activity without causing significant adverse effects. At higher doses, it may lead to toxic effects such as hyperkalemia (elevated potassium levels) and hypotension (low blood pressure). These threshold effects highlight the importance of dose optimization in therapeutic applications to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an intermediate in Eplerenone synthesis. It interacts with enzymes such as aldosterone synthase and other cytochrome P450 enzymes, which facilitate its conversion to active metabolites. These metabolic pathways are essential for the compound’s pharmacological activity and its ability to modulate aldosterone levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is known to be slightly soluble in chloroform, DMSO, and methanol, which may influence its bioavailability and distribution. The compound’s localization and accumulation in specific tissues are critical for its therapeutic effects, particularly in targeting the kidneys and cardiovascular system .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms are essential for the compound’s activity and function, ensuring that it reaches its intended sites of action within the cell .

Chemical Reactions Analysis

11-A-Hydroxy canrenone methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

11-A-Hydroxy canrenone methyl ester has several scientific research applications:

Comparison with Similar Compounds

11-A-Hydroxy canrenone methyl ester is similar to other steroidal compounds such as:

The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of Eplerenone, providing a crucial step in the production of this important cardiovascular drug .

Properties

IUPAC Name

methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-22-7-4-14(25)10-13(22)11-15(21(28)29-3)19-16-5-8-24(9-6-18(27)30-24)23(16,2)12-17(26)20(19)22/h10,15-17,19-20,26H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDNRZOTRVTMRC-IIYDDONESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348419
Record name 11-A-Hydroxy canrenone methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192704-56-6
Record name 11α-Hydroxymexrenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192704-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-A-Hydroxy canrenone methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Source European Chemicals Agency (ECHA)
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